5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide: is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the pyrimidine moiety, and the attachment of the propylsulfanyl and carbamoyl groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is often used to form carbon-carbon bonds between the benzofuran and pyrimidine rings.
Nucleophilic substitution: This reaction is used to introduce the chloro and propylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products:
Sulfoxides and sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound has potential as a lead compound in the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
- 4-(N-(5-chloro-2-methylphenyl)carbamoyl)morpholine .
- 5-chloro-2,4-dimethoxyphenyl isocyanate .
- 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide .
Uniqueness: The uniqueness of 5-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H21ClN4O3S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O3S/c1-3-12-33-24-26-13-17(25)20(29-24)22(30)28-19-16-6-4-5-7-18(16)32-21(19)23(31)27-15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
LSYNDUJXUHFZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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